(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
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Overview
Description
(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes an isoindoline core with an amino group and a dioxopiperidinyl substituent, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the reaction of phthalic anhydride with an appropriate amine under acidic or basic conditions to form the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the molecule .
Scientific Research Applications
(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of protein degradation and enzyme inhibition.
Medicine: It has potential therapeutic applications, including the development of drugs for cancer treatment and other diseases.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain proteins, leading to their degradation or inhibition. The compound may also interfere with cellular pathways by binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline derivatives such as:
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- N-Substituted isoindoline-1,3-dione derivatives
Uniqueness
What sets (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to form stable complexes with proteins and other biomolecules makes it particularly valuable in drug development and biochemical research .
Properties
Molecular Formula |
C13H11N3O4 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
5-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18)/t9-/m0/s1 |
InChI Key |
IICWMVJMJVXCLY-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Origin of Product |
United States |
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